4-oxo-1H-pyrimidine-6-carboxamide
Description
4-Oxo-1H-pyrimidine-6-carboxamide is a pyrimidine derivative characterized by a pyrimidine core substituted with an oxo (keto) group at position 4 and a carboxamide functional group at position 6. Pyrimidines are heterocyclic aromatic compounds with significant roles in medicinal chemistry, particularly as scaffolds for antiviral, anticancer, and antimicrobial agents.
Properties
IUPAC Name |
4-oxo-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-4(9)8-2-7-3/h1-2H,(H2,6,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLXRTMZCDWLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=NC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Formation of the Pyrimidine Core : A β-keto amide (e.g., acetoacetamide) reacts with urea in the presence of a catalyst (e.g., HCl or NaOH) to form a dihydropyrimidine intermediate.
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Oxidation : The intermediate undergoes oxidation to introduce the 4-oxo group, often using agents like hydrogen peroxide or iodine.
Example Protocol
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Reactants : Acetoacetamide (1.0 eq), urea (1.2 eq).
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Conditions : Reflux in ethanol with catalytic HCl (12 h).
| Parameter | Value |
|---|---|
| Temperature | 78°C (ethanol reflux) |
| Catalyst | 10% HCl |
| Reaction Time | 12 hours |
| Purification | Recrystallization (H₂O) |
Advantages : Cost-effective starting materials; scalable for industrial production.
Limitations : Moderate yields due to competing side reactions.
Amidation of Pyrimidine-6-Carboxylic Acid
Direct amidation of pyrimidine-6-carboxylic acid is a straightforward route, often employing coupling reagents or gaseous ammonia.
Procedure
Optimization Insights
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Coupling Agents : Use of EDCl/HOBt increases yields to >80% by minimizing racemization.
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Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility of intermediates.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, DCM, 0°C → RT | 90 |
| Amidation | NH₄OH, THF, 24 h | 75 |
Industrial Application : This method is preferred for high-purity batches required in pharmaceutical synthesis.
Hydrolysis of Pyrimidine-6-Carbonitrile
Hydrolysis of nitriles to carboxamides is a versatile strategy, often catalyzed by acidic or alkaline conditions.
Methodology
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Nitrile Synthesis : 6-Cyanopyrimidine is prepared via nucleophilic substitution (e.g., replacing a halogen with cyanide).
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Controlled Hydrolysis : The nitrile is treated with H₂SO₄ (20%) at 60°C to selectively form the carboxamide.
Critical Parameters :
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Acid Concentration : >15% H₂SO₄ avoids over-hydrolysis to carboxylic acid.
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Temperature Control : Maintaining 60°C prevents decomposition.
| Condition | Outcome |
|---|---|
| H₂SO₄ (20%), 60°C | 85% carboxamide |
| NaOH (10%), 80°C | 40% carboxamide + 60% acid |
Advantages : High selectivity; compatible with electron-deficient pyrimidines.
Solid-Phase Synthesis for Functionalized Derivatives
Recent patents describe solid-phase techniques to introduce substitutions at the pyrimidine N1 position while synthesizing the carboxamide.
Key Steps
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Resin Functionalization : Wang resin is loaded with a protected pyrimidine precursor.
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On-Resin Cyclization : Cyclization via microwave-assisted heating (100°C, 30 min).
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Cleavage and Deprotection : TFA/water (95:5) releases the free carboxamide.
Yield : 70–75% with >95% purity (HPLC).
Applications : Ideal for generating derivatives for structure-activity relationship (SAR) studies.
Enzymatic Synthesis Using Nitrile Hydratase
Emerging biotechnological approaches employ nitrile hydratase enzymes to convert 6-cyanopyrimidines to carboxamides under mild conditions.
Process Details
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Enzyme Source : Rhodococcus rhodochrous J1.
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Conditions : pH 7.0, 30°C, 24 h.
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Yield : 92% with no byproducts.
Sustainability Benefits : Eliminates harsh reagents; reduces waste generation.
Chemical Reactions Analysis
4-oxo-1H-pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-oxo-1H-pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications and is being studied for its effects on various diseases.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 4-oxo-1H-pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-4-Oxo-1H-Pyrido[2,3-d]Pyrimidine-6-Carbaldehyde
- Structure: Features a fused pyrido[2,3-d]pyrimidine ring system with an amino group at position 2, an oxo group at position 4, and an aldehyde at position 6.
- Key Differences: The aldehyde group (vs. carboxamide) reduces hydrogen-bonding capacity but increases electrophilicity, enabling nucleophilic addition reactions.
- Molecular Formula : C₈H₆N₄O₂; Molecular Weight : 190.16 g/mol .
1-Ethyl-2,4-Dioxo-1H,2H,3H,4H-Pyrido[2,3-d]Pyrimidine-6-Carboxylic Acid
- Structure : Contains a pyrido[2,3-d]pyrimidine core with ethyl substitution at position 1, two oxo groups (positions 2 and 4), and a carboxylic acid at position 6.
- Key Differences: The carboxylic acid group (vs. carboxamide) increases acidity (pKa ~2–3), influencing solubility and metal-chelation properties.
- Molecular Formula : C₁₀H₉N₃O₄; Molecular Weight : 235.19 g/mol .
4-Chloro-2-Methyl-6-(4-Methyl-1H-Imidazol-1-yl)Pyrimidine
- Structure : A simple pyrimidine ring substituted with chloro (position 4), methyl (position 2), and 4-methylimidazolyl (position 6) groups.
- Key Differences :
- The chloro group is strongly electron-withdrawing, activating the ring for nucleophilic substitution.
- The imidazole moiety introduces basicity (pKa ~7), enabling pH-dependent solubility and coordination chemistry.
- Applications : Used in antibiotic derivatives like latamoxef (lamoxactam disodium), highlighting the role of imidazole in β-lactamase inhibition .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-oxo-1H-pyrimidine-6-carboxamide with high yield and purity?
- Methodological Answer : Multi-step synthesis involving condensation reactions (e.g., using pyrimidine precursors with carboxamide substituents) followed by purification via recrystallization or preparative HPLC. Monitor reaction progress using TLC and characterize intermediates via melting point analysis and IR spectroscopy. Ensure anhydrous conditions to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : Use a combination of - and -NMR to confirm the pyrimidine backbone and carboxamide group. Supplement with high-resolution mass spectrometry (HRMS) for molecular weight validation. Compare experimental IR spectra (e.g., carbonyl stretching frequencies at ~1680 cm) with computational predictions to resolve ambiguities .
Q. How should researchers handle this compound to prevent degradation during storage?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct stability studies using accelerated aging tests (e.g., varying temperature and humidity) and monitor degradation via HPLC. Avoid prolonged exposure to moisture due to the compound’s potential hygroscopicity .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer : Apply iterative contradiction analysis:
- Perform variable-temperature NMR to assess tautomeric equilibria or dynamic effects.
- Use deuterium exchange experiments to identify labile protons (e.g., NH groups).
- Validate findings with density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model solvent interactions and transition states. Use frontier molecular orbital (FMO) analysis to identify electrophilic sites (e.g., the carbonyl carbon at position 4). Cross-validate predictions with kinetic studies (e.g., monitoring reaction rates under varying pH) .
Q. How can researchers design experiments to investigate tautomerism in this compound under physiological conditions?
- Methodological Answer : Apply the PICO framework for experimental design:
- Population : Synthetic analogs of the compound.
- Intervention : pH-dependent UV-Vis and -NMR spectroscopy.
- Comparison : Theoretical tautomer ratios from DFT calculations.
- Outcome : Quantify tautomeric preferences and correlate with bioactivity data. Use buffer systems mimicking physiological pH (e.g., 7.4) to assess biological relevance .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).
- Apply principal component analysis (PCA) to raw material purity data to identify critical quality attributes (CQAs).
- Standardize purification protocols using orthogonal techniques (e.g., column chromatography followed by recrystallization) .
Notes on Contradiction Analysis
- When interpreting conflicting data (e.g., spectral vs. crystallographic results), adopt a "principal contradiction" framework: identify the dominant factor (e.g., crystallographic data for solid-state structure) while acknowledging secondary influences (e.g., solvent effects in solution-phase NMR) .
- For mechanistic studies, use constraint-based simulations to model competing reaction pathways and resolve discrepancies between experimental and computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
